BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 5,6-dihydro-2H-pyran-2-
onhe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-2-one

Cat. No.: B1583612

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-
dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in synthetic chemistry
and materials science. This document presents nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed
experimental protocols and visual representations of analytical workflows and molecular
fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5,6-dihydro-2H-pyran-2-one,
facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~2.45 m H-5
~4.40 t H-6
~6.05 dt H-3
~6.90 dt H-4
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Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assighment

29.5 C-5

66.5 C-6

121.5 C-3

145.2 C-4

164.2 C-2 (C=0)
Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—2) Assignment

~1720

C=0 (a,B-unsaturated ester) stretching

~1635

C=C stretching

Table 4: Mass Spectrometry (MS) Data

mlz Relative Intensity (%) Proposed Fragment
98 ~40 [M]* (Molecular lon)

70 ~100 [M - COJ*

69 ~50 [M - CHOJ*

42 ~85 [C3He]* or [CH2=C=0]*
41 ~70 [CsHs]*

39 ~60 [C3Hs]*

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data presented.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 5,6-dihydro-2H-pyran-2-
one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3s).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for
1H). For 13C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the
sample is placed directly on the ATR crystal.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty salt plates or clean ATR crystal should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
often via direct infusion or coupled with a gas chromatography (GC) system for volatile
compounds.

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

o Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g.,
m/z 10-200) to detect the molecular ion and its fragmentation pattern.
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Visualized Workflows and Fragmentation

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation of 5,6-dihydro-2H-pyran-2-one

The diagram below outlines the proposed key fragmentation pathways for 5,6-dihydro-2H-
pyran-2-one under electron ionization.
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Key Fragmentation Pathways of 5,6-dihydro-2H-pyran-2-one
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Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathways for 5,6-dihydro-2H-pyran-2-
one.

« To cite this document: BenchChem. [Spectroscopic Profile of 5,6-dihydro-2H-pyran-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583612#spectroscopic-data-of-5-6-dihydro-2h-
pyran-2-one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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